(5,5-Difluoro-2-methylpiperidin-3-yl)methanol
Description
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol is a fluorinated piperidine derivative featuring a hydroxylmethyl (-CH2OH) group at the 3-position of the piperidine ring. The compound’s structure is distinguished by two fluorine atoms at the 5,5-positions and a methyl group at the 2-position. These substituents confer unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C7H13F2NO |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
(5,5-difluoro-2-methylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C7H13F2NO/c1-5-6(3-11)2-7(8,9)4-10-5/h5-6,10-11H,2-4H2,1H3 |
InChI Key |
KPXKBHAVQSQMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(CN1)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol typically involves the fluorination of piperidine derivatives. One common method is the reaction of 2-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification through distillation or recrystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound features a piperidine ring with:
-
Two fluorine atoms at the 5-position (or analogous positions in related structures).
-
A hydroxymethyl group (-CH₂OH) at the 3-position.
-
A methyl group at the 2-position.
Fluorine’s electron-withdrawing nature enhances lipophilicity and may direct reactivity, while the hydroxymethyl group enables oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions
The hydroxymethyl group can oxidize to an aldehyde or ketone , depending on the oxidizing agent and conditions.
-
Reagents : Potassium permanganate (KMnO₄) or other strong oxidizers.
-
Example : Analogous compounds undergo oxidation to form aldehydes, which are critical intermediates in pharmaceutical synthesis.
Coupling Reactions
The hydroxyl group can act as a nucleophile in amide bond formation or sulfonamide synthesis :
-
Conditions :
-
Example : Analogous piperidinol derivatives couple with chlorosulfonyl isocyanate or carboxylic acids to form sulfonamides or amides .
Catalytic Hydrogenation
For carbamate precursors (common in piperidine derivatives):
-
Conditions :
Reaction Conditions and Yields
A selection of reaction conditions from analogous compounds is summarized below:
Fluorine’s Role
Fluorine atoms enhance lipophilicity and metabolic stability , critical for bioavailability. Their electron-withdrawing nature may:
-
Destabilize intermediates : Facilitate oxidation/reduction pathways.
-
Direct electrophilic substitution : In aromatic systems, but less relevant for piperidine rings.
Hydroxymethyl Group Reactivity
The -CH₂OH group is prone to oxidation and nucleophilic attack. In coupling reactions, the hydroxyl group acts as a nucleophile, displacing leaving groups (e.g., chloride) in activated substrates .
Limitations and Gaps
-
Structural specificity : The exact compound "(5,5-Difluoro-2-methylpiperidin-3-yl)methanol" is not directly addressed in the sources.
-
Biological data : Limited mechanistic details on fluorine’s role in bioactivity.
-
Scalability : Most examples describe small-scale reactions; industrial optimization is needed.
Scientific Research Applications
Medicinal Chemistry
Inhibitor Development
One of the primary applications of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol is as a structural component in the development of inhibitors targeting specific biological pathways. For instance, it has been utilized in the synthesis of GCN2 inhibitors, which are being explored for their potential therapeutic effects in cancer treatment. The compound's ability to enhance pharmacokinetic properties makes it a valuable candidate in drug formulation processes .
Targeting Oncogenic Drivers
The compound has also been investigated for its role in inhibiting BCL6, a transcriptional repressor linked to lymphoid malignancies. Research indicates that modifications to the piperidine structure can significantly improve binding affinity and metabolic stability, which are crucial for developing effective cancer therapeutics .
Pharmacological Applications
Pharmacokinetics and Drug Metabolism
Studies have shown that the introduction of fluorine atoms into the piperidine ring can reduce metabolic clearance rates, thereby enhancing the compound's bioavailability. This property is particularly important for compounds intended for oral administration, where sustained release and absorption are critical for therapeutic efficacy .
Case Study: BCL6 Degraders
A notable case study involved the optimization of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol derivatives to achieve better pharmacokinetic profiles. Modifications led to compounds with improved potency against BCL6 while also demonstrating favorable absorption characteristics in vivo. This highlights the compound's potential as a scaffold for developing novel cancer therapies .
Cosmetic Formulations
Topical Applications
In addition to its medicinal uses, (5,5-Difluoro-2-methylpiperidin-3-yl)methanol has been explored in cosmetic formulations. Its properties allow it to be incorporated into creams and lotions aimed at improving skin hydration and stability. The compound's safety profile and effectiveness in topical applications make it suitable for use in dermatological products .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | GCN2 Inhibitors | Enhances pharmacokinetics; potential cancer treatment |
| Oncogenic Inhibition | BCL6 Targeting | Improved binding affinity; reduced metabolic clearance |
| Cosmetic Formulations | Skin hydration products | Safe and effective in topical applications |
Mechanism of Action
The mechanism of action of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity by forming strong interactions with the target site. This can lead to inhibition or activation of the target, depending on the specific application.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Piperidine and Pyridine Families
The compound belongs to the piperidine class, a six-membered saturated nitrogen heterocycle. Its closest structural analogs include pyridine-based methanol derivatives and substituted piperidines. Below is a comparative analysis of key compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ring Saturation: The piperidine ring in the target compound is saturated, enhancing conformational flexibility compared to aromatic pyridine analogs like (2,5-Difluoropyridin-3-yl)methanol. Saturation may improve binding to hydrophobic pockets in proteins .
Steric Effects : The 2-methyl group in the target compound introduces steric hindrance, which could modulate receptor selectivity compared to smaller substituents in pyridine derivatives .
Bioactivity and Structure-Activity Relationships (SAR)
Evidence from hierarchical clustering of bioactivity profiles () suggests that fluorinated heterocycles often cluster based on shared modes of action. For example:
- Pyridine Derivatives: Compounds like (2,5-Difluoropyridin-3-yl)methanol exhibit bioactivity profiles linked to kinase inhibition due to their planar aromatic rings, which facilitate π-π stacking interactions .
- Piperidine Derivatives : Saturated rings, as in the target compound, are associated with G-protein-coupled receptor (GPCR) modulation, where conformational flexibility aids in binding to allosteric sites .
Table 2: Hypothetical Bioactivity Comparison
| Compound | Predicted Target Class | Bioactivity Driver |
|---|---|---|
| (5,5-Difluoro-2-methylpiperidin-3-yl)methanol | GPCRs, ion channels | Fluorine-enhanced lipophilicity |
| (2,5-Difluoropyridin-3-yl)methanol | Kinases, cytochrome P450 | Aromatic π-system |
| (5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol | Topoisomerases, DNA binders | Fused heterocyclic planar structure |
Biological Activity
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol, also referred to as ICA 110381, has garnered attention for its potential therapeutic applications, particularly in the treatment of epilepsy. This compound acts as a potassium channel opener, specifically targeting the KCNQ2/Q3 channels. Understanding its biological activity is essential for evaluating its efficacy and safety in clinical settings.
- Molecular Formula : CHClNO
- Molecular Weight : 267.11 g/mol
- CAS Number : 325457-99-6
ICA 110381 functions as an agonist for KCNQ2/Q3 potassium channels with an effective concentration (EC50) of 0.38 μM. It also acts as an antagonist for KCNQ1 channels with an inhibitory concentration (IC50) of 15 μM, suggesting a selective modulation of potassium ion flow which is crucial for neuronal excitability and the prevention of seizures .
Biological Activity and Efficacy
The compound's biological activity has been evaluated through various studies:
-
Potassium Channel Modulation :
- ICA 110381 has been shown to effectively open KCNQ2/Q3 channels, leading to hyperpolarization of neuronal membranes. This action reduces neuronal excitability, thereby mitigating seizure activity.
- In Vivo Studies :
-
Pharmacokinetic Properties :
- The compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability. Studies have shown that modifications to its structure, such as the incorporation of difluoro groups, enhance its metabolic stability while maintaining activity against target channels .
Table 1: Biological Activity Summary
| Property | Value |
|---|---|
| EC50 (KCNQ2/Q3) | 0.38 μM |
| IC50 (KCNQ1) | 15 μM |
| Molecular Weight | 267.11 g/mol |
| CAS Number | 325457-99-6 |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Modification | Effect on Activity |
|---|---|---|
| ICA 110381 | Difluoro substitution | Increased metabolic stability |
| Related Compounds | Methyl group addition | Enhanced potency |
Case Studies
- Epilepsy Treatment :
- Oncogenic Potential :
Q & A
Basic: What are the optimal synthetic routes for (5,5-Difluoro-2-methylpiperidin-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves fluorination of a piperidine precursor followed by functionalization of the hydroxyl group. Key steps include:
- Fluorination: Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E for introducing fluorine atoms at the 5-position of the piperidine ring.
- Methanol group introduction: Alkylation or reduction of a ketone intermediate (e.g., via NaBH₄ reduction of a carbonyl group).
- Optimization: Refluxing in ethanol or THF with catalysts like triethylamine, followed by crystallization from polar aprotic solvents (e.g., DMF/water) to improve purity and yield . Reaction monitoring via TLC or HPLC ensures intermediate stability and minimizes side products.
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing (5,5-Difluoro-2-methylpiperidin-3-yl)methanol?
Answer:
- NMR spectroscopy: NMR is critical for confirming fluorine substitution patterns (δ -120 to -160 ppm for CF groups). NMR resolves methyl and methanol proton environments (e.g., δ 1.2–1.5 ppm for CH, δ 3.5–4.0 ppm for CHOH) .
- Mass spectrometry (MS): High-resolution ESI-MS or GC-MS identifies molecular ions (e.g., [M+H] at m/z ~180) and fragmentation patterns.
- Chromatography: Reverse-phase HPLC with C18 columns and methanol/water gradients (e.g., 60:40 to 90:10 v/v) resolves impurities. Method development should account for pH effects on retention times .
Advanced: How can crystallographic data obtained via SHELX software resolve conformational ambiguities in the compound's structure?
Answer:
Single-crystal X-ray diffraction using SHELXL refines the molecular geometry, particularly for:
- Fluorine positioning: Differentiates between axial/equatorial fluorine orientations in the piperidine ring.
- Hydrogen bonding: Identifies interactions between the methanol group and adjacent fluorine atoms, influencing crystal packing.
- Twinning and disorder: SHELXD/SHELXE can resolve twinned crystals or disordered fluorine atoms by iterative phase refinement. High-resolution data (≤ 0.8 Å) is recommended for accurate thermal parameter modeling .
Advanced: What strategies address contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Answer:
- Dose-response calibration: Ensure in vitro assays (e.g., enzyme inhibition IC) match physiologically achievable concentrations in vivo.
- Metabolic stability: Use liver microsome assays or in silico tools (e.g., PISTACHIO database) to predict metabolic degradation pathways that reduce in vivo efficacy .
- Pharmacokinetic profiling: Compare plasma half-life, tissue distribution, and protein binding data to reconcile discrepancies. Contradictions may arise from rapid clearance or off-target effects in complex biological systems .
Advanced: How does the fluorine substitution pattern influence the compound's reactivity and interaction with biological targets?
Answer:
- Electron-withdrawing effects: Fluorine atoms increase the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic substitutions.
- Hydrogen-bonding: Fluorine can act as a weak hydrogen-bond acceptor, influencing binding to enzymes (e.g., cytochrome P450 isoforms).
- Conformational rigidity: The CF group restricts piperidine ring puckering, altering ligand-receptor docking geometries. Comparative studies with non-fluorinated analogs are critical for isolating fluorine-specific effects .
Basic: What safety protocols are essential when handling (5,5-Difluoro-2-methylpiperidin-3-yl)methanol in laboratory settings?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation .
Advanced: What computational models predict the metabolic pathways of fluorinated piperidine derivatives like (5,5-Difluoro-2-methylpiperidin-3-yl)methanol?
Answer:
- PISTACHIO and REAXYS databases: Identify common metabolic sites (e.g., hydroxylation at C3 or defluorination).
- Density Functional Theory (DFT): Calculates activation energies for CYP450-mediated oxidation steps.
- Machine learning: Train models on fluorinated compound libraries to predict clearance rates and metabolite structures. Validation with in vitro hepatocyte assays is recommended .
Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in modulating enzyme activity?
Answer:
- Kinetic assays: Measure and shifts under varying inhibitor concentrations to determine competitive/non-competitive inhibition.
- Isothermal titration calorimetry (ITC): Quantifies binding affinity and enthalpy changes during enzyme-ligand interactions.
- X-ray crystallography: Co-crystallize the compound with target enzymes (e.g., kinases) to visualize binding pockets and fluorine-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
